Aconiazide

描述

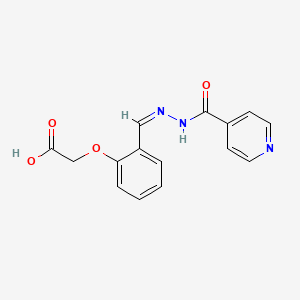

Structure

3D Structure

属性

CAS 编号 |

13410-86-1 |

|---|---|

分子式 |

C15H13N3O4 |

分子量 |

299.28 g/mol |

IUPAC 名称 |

2-[2-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenoxy]acetic acid |

InChI |

InChI=1S/C15H13N3O4/c19-14(20)10-22-13-4-2-1-3-12(13)9-17-18-15(21)11-5-7-16-8-6-11/h1-9H,10H2,(H,18,21)(H,19,20)/b17-9+ |

InChI 键 |

MDFXJBQEWLCGHP-RQZCQDPDSA-N |

手性 SMILES |

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=NC=C2)OCC(=O)O |

规范 SMILES |

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)OCC(=O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

2-formylphenoxyacetic acid isonicotinylhydrazone aconiazide |

产品来源 |

United States |

Foundational & Exploratory

Aconiazide's Assault on Mycobacterium tuberculosis: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aconiazide, a prodrug of the cornerstone anti-tuberculosis agent isoniazid, represents a critical component in the armamentarium against Mycobacterium tuberculosis (Mtb). Its efficacy is intrinsically linked to its bioactivation within the mycobacterial cell and subsequent inhibition of a key enzyme in the mycolic acid biosynthesis pathway. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on the downstream effects of its active form, isoniazid. We delve into the molecular activation cascade, the specific enzymatic target, and the resultant disruption of the mycobacterial cell wall integrity. This document compiles available quantitative data for isoniazid, presents detailed experimental protocols for assessing antimycobacterial activity and enzyme inhibition, and utilizes visualizations to elucidate the complex pathways and workflows involved in its mode of action.

Introduction: this compound as a Prodrug of Isoniazid

This compound serves as a delivery vehicle for isoniazid (INH), one of the most potent and widely used drugs for treating tuberculosis[1][2][3]. Upon entering Mycobacterium tuberculosis, this compound is metabolized to release isoniazid. Therefore, to understand the mechanism of action of this compound, one must examine the well-established pathway of isoniazid's antitubercular activity. Isoniazid itself is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG[2][3][4][5][6]. The activated form of isoniazid then covalently binds to nicotinamide adenine dinucleotide (NAD+) to form a potent inhibitor of the enoyl-acyl carrier protein reductase, InhA[3][4][6][7][8]. The inhibition of InhA disrupts the synthesis of mycolic acids, which are unique and essential long-chain fatty acids of the mycobacterial cell wall, leading to a loss of cell viability[2][3][4][5].

The Core Mechanism: From Prodrug Activation to Cell Wall Disruption

The antitubercular activity of this compound, through its conversion to isoniazid, can be dissected into a two-step molecular process:

Step 1: Activation of the Prodrug

Isoniazid, released from this compound, remains inert until it is activated by the mycobacterial enzyme KatG. This catalase-peroxidase facilitates the oxidation of isoniazid, generating a spectrum of reactive species, including an isonicotinic acyl radical[5][6][8][9]. This activation is a critical and indispensable step for the drug's bactericidal effect. Mutations in the katG gene are a primary mechanism of high-level isoniazid resistance in clinical isolates of M. tuberculosis[8][10].

Step 2: Inhibition of Mycolic Acid Synthesis

The isonicotinic acyl radical, generated by KatG, spontaneously reacts with NAD+ to form a nicotinoyl-NAD adduct[6][8]. This adduct is a potent, slow, tight-binding competitive inhibitor of the NADH-dependent enoyl-acyl carrier protein reductase, InhA[4]. InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the elongation of fatty acids that are precursors to mycolic acids[3][11]. By inhibiting InhA, the INH-NAD adduct effectively blocks the synthesis of mycolic acids, leading to the disintegration of the mycobacterial cell wall and, ultimately, cell death[3][4][5].

Signaling Pathway of this compound Action

Caption: Mechanism of this compound Action.

Quantitative Data

As this compound's activity is dependent on its conversion to isoniazid, the following tables summarize the relevant quantitative data for isoniazid against Mycobacterium tuberculosis.

Table 1: Minimum Inhibitory Concentration (MIC) of Isoniazid

| M. tuberculosis Strain | MIC Range (µg/mL) | Method | Reference |

| Susceptible (e.g., H37Rv) | 0.02 - 0.06 | Radiometric (BACTEC) | [12] |

| Susceptible | 0.016 - 0.25 | Broth Microdilution (MGIT) | [10] |

| Low-Level Resistant (inhA promoter mutations) | 0.25 - 4.0 | Broth Microdilution (MGIT) | [10] |

| High-Level Resistant (katG S315T mutation) | 1.0 - 16.0 | Broth Microdilution (MGIT) | [10] |

Table 2: Enzyme Inhibition Data for the INH-NAD Adduct

| Enzyme | Inhibitor | Inhibition Type | Ki (app) | Reference |

| InhA | INH-NAD Adduct | Slow, tight-binding competitive | < 0.4 nM (Kd) |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard methodologies for determining the MIC of antimicrobial agents against M. tuberculosis.

Materials:

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.

-

Sterile 96-well microtiter plates.

-

This compound or Isoniazid stock solution of known concentration.

-

M. tuberculosis culture (e.g., H37Rv) in mid-log phase.

-

Resazurin sodium salt solution (0.01% w/v in sterile water).

Procedure:

-

Prepare serial two-fold dilutions of the test compound (this compound or isoniazid) in 7H9 broth directly in the 96-well plate. A typical final volume in each well is 100 µL.

-

Include a drug-free control (positive control) and a media-only control (negative control).

-

Prepare an inoculum of M. tuberculosis and adjust the turbidity to a McFarland standard of 0.5. Dilute this suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.

-

Add 100 µL of the bacterial inoculum to each well (except the negative control).

-

Seal the plates and incubate at 37°C.

-

After 7 days of incubation, add 30 µL of the resazurin solution to each well.

-

Re-incubate the plates for 24-48 hours.

-

The MIC is defined as the lowest concentration of the drug that prevents a color change of resazurin from blue to pink, indicating inhibition of bacterial growth.

In Vitro Activation of Isoniazid by KatG and Inhibition of InhA

This conceptual protocol outlines the key steps to demonstrate the activation of isoniazid and its inhibitory effect on InhA.

Part A: KatG-mediated Activation of Isoniazid

-

Purify recombinant M. tuberculosis KatG and InhA enzymes.

-

Set up a reaction mixture containing KatG, isoniazid, and an oxidizing agent such as hydrogen peroxide in a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Incubate the reaction mixture to allow for the activation of isoniazid. The formation of reactive intermediates can be monitored using techniques like electron paramagnetic resonance (EPR) spectroscopy for radical detection.

Part B: InhA Inhibition Assay

-

The activity of InhA can be measured spectrophotometrically by monitoring the oxidation of NADH at 340 nm.

-

The reaction mixture should contain InhA, NADH, and a substrate such as 2-trans-dodecenoyl-CoA.

-

To test for inhibition, add the pre-activated isoniazid solution from Part A to the InhA reaction mixture.

-

Measure the rate of NADH oxidation in the presence and absence of the activated isoniazid. A decrease in the rate of NADH oxidation indicates inhibition of InhA.

-

Kinetic parameters such as Ki can be determined by measuring the inhibition at various concentrations of the substrate and the inhibitor and fitting the data to appropriate enzyme inhibition models.

Experimental Workflow for MIC Determination

Caption: Workflow for MIC Determination.

Conclusion

This compound's mechanism of action against Mycobacterium tuberculosis is a classic example of prodrug-based therapy. Its efficacy hinges on its conversion to isoniazid and the subsequent, well-elucidated cascade of events involving activation by KatG and the potent inhibition of InhA. This disruption of mycolic acid synthesis remains a highly effective strategy for combating tuberculosis. The information presented in this guide, including the quantitative data for isoniazid and the detailed experimental protocols, provides a solid foundation for researchers and drug development professionals working to understand and build upon the legacy of this important class of antimycobacterial agents. Future research may focus on derivatives that are less susceptible to resistance mechanisms or that exhibit improved pharmacokinetic profiles.

References

- 1. Hydrogen peroxide-mediated isoniazid activation catalyzed by Mycobacterium tuberculosis catalase-peroxidase (KatG) and its S315T mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. m.youtube.com [m.youtube.com]

- 7. aac.asm.org [aac.asm.org]

- 8. Isoniazid Resistance in Mycobacterium tuberculosis Is a Heterogeneous Phenotype Composed of Overlapping MIC Distributions with Different Underlying Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | In vitro modeling of isoniazid resistance mechanisms in Mycobacterium tuberculosis H37Rv [frontiersin.org]

- 11. Khan Academy [khanacademy.org]

- 12. Nitric Oxide Generated from Isoniazid Activation by KatG: Source of Nitric Oxide and Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Chemical Characterization of Isoniazid

Note on Terminology: The request specified "Aconiazide." However, extensive research indicates that "Isoniazid" is the widely recognized and documented pharmaceutical agent for the treatment of tuberculosis. It is possible that "this compound" is a less common synonym, a related derivative, or a typographical error. This guide focuses on Isoniazid, the compound for which substantial scientific data is available.

Introduction

Isoniazid (isonicotinic acid hydrazide, INH) is a cornerstone in the treatment of tuberculosis (TB), a contagious disease caused by Mycobacterium tuberculosis.[1][2] Since its introduction in 1952, it has remained a primary first-line antitubercular drug due to its high potency and selectivity.[3] Isoniazid is a prodrug, meaning it is activated within the mycobacterial cell.[2] This activation is carried out by the mycobacterial enzyme catalase-peroxidase (KatG), which converts Isoniazid into a reactive species.[2] This active form then inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1] This technical guide provides an in-depth overview of the synthesis and chemical characterization of Isoniazid, tailored for researchers, scientists, and professionals in drug development.

Synthesis of Isoniazid

The synthesis of Isoniazid is a well-established chemical process. One common method involves the reaction of 4-cyanopyridine with hydrazine hydrate.[3] Another reported method is the reaction of ethyl isonicotinate with hydrazine hydrate.[1]

A common laboratory-scale synthesis of Isoniazid involves the hydrolysis of 4-cyanopyridine to isonicotinic acid, followed by esterification and subsequent reaction with hydrazine hydrate. A more direct route is the reaction of 4-cyanopyridine with hydrazine hydrate in an alkaline aqueous medium.

Procedure:

-

4-cyanopyridine is added to an aqueous solution of sodium hydroxide.

-

Hydrazine hydrate is then added to the reaction mixture.

-

The mixture is refluxed at 100°C for approximately 7 hours.

-

After cooling, the crude Isoniazid is precipitated.

-

The product is then recrystallized from ethanol to yield pure Isoniazid with a reported yield of 62%.[3]

Chemical Characterization

The chemical characterization of Isoniazid is crucial for confirming its identity, purity, and stability. This involves a range of analytical techniques.

Isoniazid is a white crystalline powder that is odorless.[4] It is relatively soluble in water, but has low solubility in ethanol and chloroform, and is practically insoluble in non-polar organic solvents like ether.[3]

| Property | Value | Reference |

| Molecular Formula | C₆H₇N₃O | [4] |

| Molecular Weight | 137.14 g/mol | [3] |

| Melting Point | 171.4 °C | [3] |

| logP | -0.64 | [3] |

| pKa (at 20°C) | 1.82 | [3] |

| Solubility in Water | ~14% at 25°C, ~26% at 40°C | [3] |

| Solubility in Ethanol | ~2% at 25°C | [3] |

| pH (1% aqueous solution) | 5.5 - 6.5 | [3] |

Spectroscopic methods are fundamental for the structural elucidation and quantification of Isoniazid.

-

UV-Visible Spectroscopy: The maximum absorbance wavelength for Isoniazid is observed at 266 nm in water and 263 nm in ethanol.[3]

-

Infrared (IR) Spectroscopy: IR analysis is used to identify the functional groups present in the Isoniazid molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): Mass spectrometry of Isoniazid shows intense peaks at m/z values of 78, 106, and 137.[3]

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification and purity assessment of Isoniazid in both pharmaceutical formulations and biological samples.[3]

Typical HPLC Method:

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A gradient mixture of acetonitrile and water is often employed.[5]

-

Detection: UV detection at the maximum absorbance wavelength of Isoniazid.

Objective: To quantify the concentration of Isoniazid in a sample.

Materials:

-

HPLC system with UV detector

-

Reversed-phase C18 column

-

Isoniazid standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

0.20 µm syringe filters

Procedure:

-

Preparation of Mobile Phase: Prepare the desired ratio of acetonitrile and water. For example, a mobile phase of 89:11 (v/v) water to acetonitrile can be used.

-

Preparation of Standard Solutions: Prepare a series of standard solutions of Isoniazid at known concentrations (e.g., 0, 30, 60, 90 ppm) in the mobile phase.

-

Preparation of Sample Solution: Dissolve a known weight of the Isoniazid sample in the mobile phase to achieve a concentration within the range of the standard curve.

-

Chromatographic Conditions:

-

Set the flow rate (e.g., 1 mL/min).

-

Set the UV detector to the wavelength of maximum absorbance (e.g., 235 nm or 266 nm).

-

Inject the standard and sample solutions into the HPLC system.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the standard solutions against their concentration.

-

Determine the concentration of Isoniazid in the sample solution by interpolating its peak area on the calibration curve.

-

Mechanism of Action Signaling Pathway

Isoniazid's mechanism of action involves its activation and subsequent inhibition of mycolic acid synthesis.

Conclusion

Isoniazid remains a vital tool in the global fight against tuberculosis. A thorough understanding of its synthesis and chemical properties is essential for quality control, the development of new derivatives, and for conducting further research into its mechanism of action and resistance. The protocols and data presented in this guide offer a comprehensive resource for professionals in the field of drug development and infectious disease research.

References

The Pharmacokinetic Profile and In Vivo Fate of Aconiazide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aconiazide, a derivative of the frontline anti-tuberculosis drug isoniazid, has been investigated as a potentially less toxic prodrug. The rationale behind its development lies in the hypothesis that modification of the isoniazid structure could alter its metabolic pathway, thereby reducing the formation of toxic metabolites associated with hepatotoxicity. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and in vivo metabolism of this compound, with a focus on its conversion to the active moiety, isoniazid, and the subsequent metabolic cascade.

Pharmacokinetics of this compound and its Active Metabolite, Isoniazid

Clinical research indicates that this compound functions as a prodrug, being rapidly and extensively converted to isoniazid in vivo. A key study found that intact this compound was not detectable in the serum of healthy volunteers following oral administration[1]. This underscores that the systemic exposure and pharmacological activity are attributable to the released isoniazid.

The bioavailability of isoniazid from this compound is significantly different from that of direct isoniazid administration. A randomized, double-blind, crossover phase I study in twelve healthy volunteers demonstrated that a 650 mg dose of this compound (containing 300 mg of isoniazid) resulted in a relative bioavailability of isoniazid of 50.7% compared to a 300 mg isoniazid tablet. Furthermore, the relative maximum serum concentration (Cmax) of isoniazid from this compound was only 13.4% of that observed with the isoniazid tablet[1].

Given that this compound's in vivo activity is mediated by isoniazid, a thorough understanding of isoniazid's pharmacokinetic parameters is crucial. The following table summarizes key pharmacokinetic data for isoniazid from various studies. It is important to note the significant inter-individual variability, largely influenced by N-acetyltransferase 2 (NAT2) genotype, which dictates whether a patient is a "slow" or "fast" acetylator of the drug.

Table 1: Summary of Isoniazid Pharmacokinetic Parameters

| Parameter | Value | Population/Conditions | Reference |

| Relative Bioavailability (from this compound) | 50.7% | Healthy Volunteers (compared to Isoniazid tablet) | [1] |

| Relative Cmax (from this compound) | 13.4% | Healthy Volunteers (compared to Isoniazid tablet) | [1] |

| Tmax (Time to Peak Concentration) | 1.0 - 2.0 hours | Healthy Adults (Oral) | [2] |

| 1.22 ± 0.5 hours | Indian Children | [3] | |

| Cmax (Peak Concentration) | 3-5 µg/mL (therapeutic range) | General | [3] |

| Fast Acetylators: 2.44 µg/mL | Healthy Males | [4] | |

| Slow Acetylators: 3.64 µg/mL | Healthy Males | [4] | |

| 8.3 ± 4.28 µg/mL | Indian Children (10 mg/kg/day) | [3] | |

| t1/2 (Elimination Half-life) | Fast Acetylators: 1.2 hours | Healthy Males | [4] |

| Slow Acetylators: 3.3 hours | Healthy Males | [4] | |

| 2.45 ± 1.17 hours | Indian Children | [3] | |

| AUC (Area Under the Curve) | 46.23 ± 34.82 µg·h/mL | Indian Children | [3] |

| Fast Acetylators: 20.18 ± 9.03 µg·h/mL | Indian Children | [3] | |

| Slow Acetylators: 55.25 ± 35.98 µg·h/mL | Indian Children | [3] | |

| Oral Clearance (CL/F) | 18.2 ± 2.45 L/h | Healthy Chinese Adults | [5] |

| Apparent Volume of Distribution (Vd/F) | 56.8 ± 5.53 L | Healthy Chinese Adults | [5] |

In Vivo Metabolism of this compound

The in vivo metabolism of this compound is fundamentally the metabolism of isoniazid following its release from the parent molecule. The metabolic fate of isoniazid is well-characterized and proceeds primarily in the liver through two major pathways: acetylation and hydrolysis.

-

Acetylation: The most significant metabolic pathway for isoniazid is N-acetylation, catalyzed by the polymorphic enzyme N-acetyltransferase 2 (NAT2). This reaction converts isoniazid to acetylisoniazid (AcINH). The genetic polymorphism in the NAT2 gene leads to distinct "fast," "intermediate," and "slow" acetylator phenotypes, which significantly impacts isoniazid clearance and exposure.

-

Hydrolysis: Isoniazid can also undergo hydrolysis by amidases to yield isonicotinic acid (INA) and hydrazine (Hz).

Acetylisoniazid, the primary metabolite, is further hydrolyzed to form acetylhydrazine (AcHz) and INA. Acetylhydrazine can then be further acetylated to diacetylhydrazine (DiAcHz) or undergo oxidation by cytochrome P450 enzymes, particularly CYP2E1, to form reactive metabolites. Hydrazine, another primary metabolite, is also a substrate for acetylation and oxidation. The formation of these reactive metabolites from hydrazine and acetylhydrazine is implicated in the hepatotoxicity associated with isoniazid therapy.

References

- 1. Pharmacokinetic evaluation of this compound, a potentially less toxic isoniazid prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isoniazid pharmacokinetics, pharmacodynamics and dosing in South African infants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kem.edu [kem.edu]

- 4. Population pharmacokinetic modeling of isoniazid, rifampin, and pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Population Pharmacokinetics and Pharmacodynamics of Isoniazid and its Metabolite Acetylisoniazid in Chinese Population - PMC [pmc.ncbi.nlm.nih.gov]

Aconiazide vs. Isoniazid: An In-depth Technical Guide to Their Antibacterial Spectrum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoniazid (INH) has long been a cornerstone of first-line antituberculosis therapy, prized for its potent bactericidal activity against Mycobacterium tuberculosis. Aconiazide, a hydrazone derivative of isoniazid, has been explored as a potentially less toxic prodrug. This technical guide provides a detailed comparative analysis of the antibacterial spectra of this compound and Isoniazid, focusing on their mechanisms of action, quantitative antibacterial activity, and the experimental methodologies used for their evaluation. Pharmacokinetic data reveal that this compound functions as a prodrug, releasing isoniazid systemically, which dictates its antibacterial profile. Consequently, the antibacterial spectrum of this compound is intrinsically linked to and mirrors that of Isoniazid, albeit with considerations for bioavailability.

Introduction

Isoniazid (isonicotinic acid hydrazide) is a highly effective antibiotic used in the treatment of tuberculosis[1]. Its clinical utility is, however, tempered by concerns regarding hepatotoxicity, which is associated with its metabolites[1]. This has prompted research into derivatives that might offer a better safety profile. This compound is one such derivative, developed with the aim of reducing toxicity while retaining therapeutic efficacy[2]. This guide provides a comprehensive comparison of the antibacterial characteristics of these two related compounds.

Mechanism of Action

Isoniazid

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG[3][4]. Upon activation, Isoniazid forms a number of reactive species. One of these covalently binds with nicotinamide adenine dinucleotide (NAD) to form an INH-NAD adduct[3][4]. This adduct is a potent inhibitor of the enoyl-acyl carrier protein reductase, InhA, which is a crucial enzyme in the synthesis of mycolic acids[3][4]. Mycolic acids are essential, long-chain fatty acids that form the major component of the mycobacterial cell wall. The inhibition of their synthesis disrupts the integrity of the cell wall, leading to bacterial cell death[3][4]. This mechanism of action is highly specific to mycobacteria, which explains Isoniazid's narrow antibacterial spectrum[1].

This compound

This compound is a prodrug of Isoniazid[2]. Pharmacokinetic studies in healthy volunteers have shown that when this compound is administered orally, intact this compound is not detectable in the serum[2]. Instead, Isoniazid is released and absorbed, although its bioavailability is approximately 50.7% of that achieved with direct administration of Isoniazid tablets[2]. This indicates that this compound is converted to Isoniazid in vivo, and its antibacterial effect is therefore exerted through the same mechanism as Isoniazid. The lower bioavailability implies that a higher dose of this compound would be required to achieve the same systemic exposure to Isoniazid[2].

Antibacterial Spectrum

The antibacterial spectrum of Isoniazid is narrow, with potent activity primarily against the Mycobacterium tuberculosis complex (which includes M. tuberculosis, M. bovis, and M. africanum)[1]. It has some activity against other mycobacteria such as M. kansasii but is generally not effective against a broad range of other bacteria[1]. Given that this compound's activity is dependent on its conversion to Isoniazid, its antibacterial spectrum is considered to be identical to that of Isoniazid.

Quantitative Data on Antibacterial Activity

The primary measure of a drug's in vitro antibacterial activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Isoniazid

The MIC of Isoniazid against susceptible strains of M. tuberculosis is typically low, reflecting its high potency.

| Bacterial Strain | MIC Range (µg/mL) | Reference(s) |

| Mycobacterium tuberculosis H37Rv | 0.01 - 0.2 | [5] |

| Mycobacterium tuberculosis (susceptible clinical isolates) | 0.03 - 0.06 | [6][7] |

| Mycobacterium tuberculosis (Isoniazid-resistant, inhA mutation) | 0.25 - 2 | [6] |

| Mycobacterium tuberculosis (Isoniazid-resistant, katG mutation) | 4 - 16 | [6] |

| Staphylococcus aureus | > 8 | [8] |

| Escherichia coli | > 4 | [8] |

Table 1: Minimum Inhibitory Concentrations (MICs) of Isoniazid against various bacterial strains.

This compound

Direct MIC data for this compound is not widely available in the literature. However, as it is a prodrug that releases Isoniazid, its in vivo efficacy is a function of the resulting Isoniazid concentration. The in vitro activity of this compound itself is expected to be significantly lower than that of Isoniazid, as it must first be converted to the active drug. Studies on other acylated derivatives of isoniazid have shown them to have much higher MIC values (lower potency) than isoniazid itself.

Experimental Protocols

The determination of MIC values for antitubercular agents is a standardized process critical for both clinical diagnostics and drug development.

Broth Microdilution Method

A common method for determining the MIC of Isoniazid and its derivatives is the broth microdilution assay[5][8].

-

Preparation of Drug Solutions : A stock solution of the test compound (e.g., Isoniazid) is prepared in a suitable solvent like dimethyl sulfoxide (DMSO). Serial twofold dilutions are then made in a 96-well microplate containing a liquid growth medium such as Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC)[5].

-

Inoculum Preparation : A standardized inoculum of the Mycobacterium strain to be tested is prepared to a specific turbidity, corresponding to a known concentration of colony-forming units per milliliter (CFU/mL)[5].

-

Inoculation and Incubation : Each well of the microplate is inoculated with the bacterial suspension. The plates are then incubated at 37°C for a period of 7 to 14 days, or until visible growth is observed in the drug-free control well[5].

-

MIC Determination : The MIC is defined as the lowest concentration of the drug that completely inhibits the visible growth of the bacteria[5].

Automated Systems

Automated systems like the BACTEC MGIT 960 are also widely used for susceptibility testing of M. tuberculosis. This system uses a fluorescent compound that is quenched by oxygen. As the bacteria consume oxygen during growth, the fluorescence increases, which is detected by the instrument. The time to positivity is measured in the presence of different drug concentrations to determine the MIC[9].

Conclusion

The primary difference between this compound and Isoniazid lies in their pharmacokinetic profiles rather than their antibacterial spectra. This compound serves as a prodrug, which is converted to Isoniazid in vivo. Consequently, the antibacterial spectrum of this compound is identical to that of Isoniazid, being narrow and highly specific for the Mycobacterium tuberculosis complex. The key differentiating factor for drug development and clinical application is the lower bioavailability of Isoniazid when delivered via this compound, which necessitates careful dose consideration to achieve therapeutic concentrations. Future research on Isoniazid derivatives should continue to explore modifications that enhance safety without compromising the potent and specific antibacterial activity of the parent molecule.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Pharmacokinetic evaluation of this compound, a potentially less toxic isoniazid prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isoniazid - Wikipedia [en.wikipedia.org]

- 4. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]

- 5. Novel isoniazid derivative as promising antituberculosis agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoniazid Resistance in Mycobacterium tuberculosis Is a Heterogeneous Phenotype Composed of Overlapping MIC Distributions with Different Underlying Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. brieflands.com [brieflands.com]

- 9. In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Efficacy of Isoniazid and its Derivatives Against Drug-Resistant Tuberculosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoniazid (INH), a cornerstone in the treatment of tuberculosis (TB) for decades, functions as a prodrug requiring activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2] Its active form inhibits the synthesis of mycolic acids, essential components of the Mycobacterium tuberculosis cell wall.[1][2] Aconiazide was developed as a prodrug of isoniazid with the potential for reduced toxicity. However, a comprehensive review of available scientific literature reveals a significant lack of specific in vitro efficacy data for this compound against drug-resistant strains of Mycobacterium tuberculosis.

This technical guide, therefore, focuses on the extensive body of research detailing the in vitro efficacy of the parent compound, Isoniazid, and its class of derivatives, particularly hydrazones, against drug-resistant TB strains. Understanding the performance of these compounds is critical for the development of novel therapeutic strategies to combat the growing threat of multidrug-resistant tuberculosis (MDR-TB).

Mechanism of Action of Isoniazid

Isoniazid is a prodrug that must be activated by the bacterial catalase-peroxidase enzyme, KatG, within Mycobacterium tuberculosis.[1][2] This activation process generates a reactive isonicotinic acyl radical. This radical then covalently binds with NAD+ to form an isonicotinoyl-NAD adduct. This adduct subsequently inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase II (FAS-II) system, which is responsible for the biosynthesis of mycolic acids. The inhibition of mycolic acid synthesis disrupts the integrity of the mycobacterial cell wall, leading to bacterial cell death.[1][2][3]

Figure 1: Isoniazid Activation and Mechanism of Action.

Mechanisms of Isoniazid Resistance

The primary mechanisms of resistance to Isoniazid involve mutations in the genes responsible for its activation and target binding. The most common mutations occur in the katG gene, which can lead to a decrease or complete loss of the catalase-peroxidase activity required to activate the prodrug. Another significant resistance mechanism involves mutations in the promoter region of the inhA gene, resulting in the overexpression of the InhA enzyme, which requires higher concentrations of the activated drug for inhibition.

In Vitro Efficacy of Isoniazid Against Drug-Resistant M. tuberculosis Strains

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Isoniazid against various drug-resistant M. tuberculosis strains from published studies.

| M. tuberculosis Strain | Resistance Profile | Isoniazid MIC (µg/mL) | Reference |

| H37Rv (susceptible) | Pan-susceptible | 0.016 - 0.063 | [4] |

| Clinical Isolates | Isoniazid-resistant (low-level) | ≤0.25 - 0.5 | [5] |

| MDR-TB Isolates | Isoniazid-resistant (moderate) | 1.0 - 4.0 | [5] |

| MDR-TB Isolates | Isoniazid-resistant (high-level) | >4.0 | [5] |

| MDR-TB Isolates with katG mutations | Multidrug-resistant | 2 - >128 | [4] |

| MDR-TB Isolates with inhA promoter mutations | Multidrug-resistant | 0.25 - 2.0 |

In Vitro Efficacy of Isoniazid Derivatives (Hydrazones) Against Drug-Resistant M. tuberculosis Strains

Several studies have explored the synthesis and evaluation of Isoniazid derivatives, particularly hydrazones, to overcome resistance. The table below presents the MIC values for some of these derivatives against resistant strains.

| Isoniazid Derivative | M. tuberculosis Strain | Resistance Profile | MIC (µM) | Reference |

| Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide | SRI 1369 | Isoniazid-resistant | 0.14 | [6] |

| Isoniazid-isatin hydrazone derivative 7 | H37Rv | Drug-sensitive | 0.017 | [3] |

| Isoniazid-piperidine hydrazone (IP11) | H37Rv | Drug-sensitive | 0.29 | [7] |

| Isoniazid-piperidine hydrazone (IP7-IP13) | INH-resistant (inhA promoter mutant) | Isoniazid-resistant | 0.31 - 0.79 | [7] |

| Isoniazid-piperidine hydrazone (IP7-IP13) | INH-resistant (katG S315T mutant) | Isoniazid-resistant | 0.31 - 0.79 | [7] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

A common method for determining the in vitro efficacy of antimicrobial agents against M. tuberculosis is the broth microdilution assay, often performed using automated systems like the BACTEC™ MGIT™ 960.

1. Preparation of Bacterial Inoculum:

-

A pure culture of the M. tuberculosis strain is grown on an appropriate medium (e.g., Middlebrook 7H10 or 7H11 agar).

-

A suspension of the bacteria is prepared in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve the desired final inoculum concentration.

2. Preparation of Drug Dilutions:

-

A stock solution of the test compound (e.g., Isoniazid or its derivative) is prepared in a suitable solvent like dimethyl sulfoxide (DMSO).

-

Serial two-fold dilutions of the stock solution are prepared in 7H9 broth to achieve the desired concentration range for testing.

3. Inoculation and Incubation:

-

The drug dilutions are added to the wells of a 96-well microtiter plate or to MGIT tubes.

-

A standardized volume of the bacterial inoculum is added to each well or tube.

-

Control wells/tubes are included: a positive control (bacteria with no drug) and a negative control (broth only).

-

The plates or tubes are incubated at 37°C.

4. Reading and Interpretation of Results:

-

For the BACTEC MGIT 960 system, bacterial growth is monitored by detecting oxygen consumption, which quenches a fluorescent sensor. The time to positivity is recorded.

-

For microtiter plates, growth can be assessed visually or by using a colorimetric indicator such as resazurin.

-

The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria.

Figure 2: Workflow for MIC Determination by Broth Microdilution.

Conclusion

While specific in vitro efficacy data for this compound against drug-resistant M. tuberculosis remains elusive in the current body of scientific literature, extensive research on Isoniazid and its hydrazone derivatives provides a solid foundation for understanding the potential of this class of compounds. The data clearly indicates that while resistance to Isoniazid is a significant clinical challenge, chemical modifications to the parent molecule can yield derivatives with potent activity against resistant strains. Further research is warranted to synthesize and evaluate a broader range of Isoniazid prodrugs, including this compound, to determine their specific MICs against a panel of clinically relevant drug-resistant M. tuberculosis isolates. Such studies are crucial for the development of new and effective treatment regimens for MDR-TB.

References

- 1. Frontiers | In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis [frontiersin.org]

- 2. In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoniazid-Isatin Hydrazone Derivatives: Synthesis, Antitubercular Activity and Molecular Docking Studies | Trends in Sciences [tis.wu.ac.th]

- 4. Population Pharmacokinetics and Pharmacodynamics of Isoniazid and its Metabolite Acetylisoniazid in Chinese Population - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel isoniazid derivative as promising antituberculosis agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]

Aconiazide: A Prodrug Approach to Harnessing the Power of Isoniazid

This technical guide provides an in-depth exploration of the discovery and developmental history of Aconiazide, a prodrug of the potent antitubercular agent Isoniazid (INH). We will delve into the scientific journey that led to its creation, its mechanism of action, and the key experimental findings that have shaped our understanding of this compound. This document is intended for researchers, scientists, and drug development professionals in the field of tuberculosis treatment.

Introduction: The Legacy of Isoniazid and the Need for Prodrugs

Isoniazid, or isonicotinic acid hydrazide (INH), has been a cornerstone of tuberculosis therapy since its remarkable efficacy was discovered in the early 1950s.[1][2] Synthesized as early as 1912, its potent antitubercular activity was not recognized until decades later, marking a serendipitous milestone in the fight against Mycobacterium tuberculosis.[1][3] The discovery of INH's effectiveness ushered in an era of combination therapy that transformed tuberculosis from a death sentence to a curable disease.[4][5]

However, the clinical use of Isoniazid is not without its challenges. The drug is associated with significant adverse effects, most notably hepatotoxicity and peripheral neuropathy.[4][6][7] These toxicities are linked to the metabolism of INH, particularly the production of reactive metabolites.[4][6][8] This clinical reality spurred the exploration of prodrug strategies. A prodrug is an inactive or less active molecule that is converted into the active parent drug within the body. The primary goals of developing an Isoniazid prodrug like this compound were to potentially improve its therapeutic index by reducing toxicity, altering its pharmacokinetic profile, or enhancing its delivery to the site of infection.

The Genesis of this compound: A Prodrug by Design

This compound was developed as a derivative of Isoniazid with the intention of creating a compound that would release the active INH upon administration. The core concept was to chemically modify INH in a way that would temporarily mask its activity, with the expectation that this modification would be cleaved in vivo to liberate the parent drug.

The Prodrug Concept in Action

The fundamental principle behind this compound is the transient chemical modification of Isoniazid. This approach aimed to leverage the well-established antitubercular power of INH while potentially mitigating its known drawbacks.

Mechanism of Action: The Journey from Prodrug to Active Agent

The therapeutic action of this compound is intrinsically linked to its conversion to Isoniazid and the subsequent activation of INH within the mycobacterium.

Bioactivation of Isoniazid

Isoniazid itself is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2][4][8][9][10] Once inside the Mycobacterium tuberculosis bacillus, KatG catalyzes the conversion of INH into a series of reactive species, including an isonicotinic acyl radical.[1][2][3]

This activated form of Isoniazid then covalently binds to nicotinamide adenine dinucleotide (NAD+) to form an INH-NAD adduct.[1][2][3] This adduct is a potent inhibitor of the enoyl-acyl carrier protein reductase, known as InhA.[1][2][9] InhA is a critical enzyme in the fatty acid synthase II (FAS-II) system, which is responsible for the synthesis of mycolic acids.[2][10] Mycolic acids are unique, long-chain fatty acids that are essential components of the mycobacterial cell wall, providing a crucial protective barrier.[2][10] By inhibiting InhA, activated Isoniazid effectively blocks mycolic acid synthesis, leading to the disruption of the cell wall and ultimately, bacterial death.[1][2][10]

The following diagram illustrates the activation pathway of Isoniazid:

Caption: Activation cascade of the prodrug Isoniazid.

Pharmacokinetic Profile of this compound

A key aspect of this compound's development was to understand how its chemical modification would affect its absorption, distribution, metabolism, and excretion (ADME) properties compared to its parent drug, Isoniazid. A randomized, double-blind, two-period, crossover phase I study was conducted to determine the bioavailability and renal elimination of Isoniazid and its metabolites after the administration of this compound and Isoniazid tablets to healthy volunteers.[11]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters from the comparative study between this compound and Isoniazid.[11]

| Parameter | This compound (650 mg) | Isoniazid (300 mg) |

| Isoniazid Content | 300 mg | 300 mg |

| Relative Bioavailability (AUC) | 50.7% | 100% (Reference) |

| Relative Maximum Serum Concentration (Cmax) | 13.4% | 100% (Reference) |

AUC: Area under the serum concentration-time curve

The study revealed that intact this compound was not detected in the serum, indicating its conversion to Isoniazid.[11] However, the bioavailability of Isoniazid following this compound administration was significantly lower than that of a direct Isoniazid dose.[11]

Experimental Protocol: Pharmacokinetic Study

Study Design: A randomized, double-blind, two-period, crossover phase I clinical trial.[11]

Subjects: Twelve healthy volunteers.[11]

Interventions:

-

Period 1: Administration of a single 650 mg this compound tablet (containing 300 mg of Isoniazid).[11]

-

Period 2: Administration of a single 300 mg Isoniazid tablet.[11]

-

A washout period was observed between the two periods.

Sample Collection: Blood and urine samples were collected at predetermined intervals over a 24-hour period following drug administration.[11]

Analytical Method: Serum and urine samples were analyzed for concentrations of Isoniazid, acetylisoniazid, monoacetylhydrazine, diacetylhydrazine, this compound, and 2-formylphenoxyacetic acid using a validated analytical method (the specific method, such as HPLC, was not detailed in the abstract but would be a standard component of such a study).[11]

Pharmacokinetic Analysis: Standard pharmacokinetic parameters, including Area Under the Curve (AUC) and Maximum Concentration (Cmax), were calculated from the concentration-time data. The relative bioavailability of Isoniazid from this compound was determined by comparing the AUC values to those obtained with the Isoniazid tablet.[11]

The workflow for this pharmacokinetic study can be visualized as follows:

Caption: Workflow of the this compound pharmacokinetic study.

Developmental Status and Future Perspectives

The available data on this compound suggests that while it successfully functions as a prodrug by releasing Isoniazid in vivo, its lower bioavailability compared to Isoniazid presents a significant challenge for its clinical development.[11] The optimal dosage of this compound that would achieve therapeutic concentrations of Isoniazid equivalent to the standard INH regimen remains to be determined.[11]

Further research would be necessary to explore formulation strategies to enhance the bioavailability of Isoniazid from this compound. Additionally, comprehensive studies would be required to definitively assess whether the prodrug approach offers any tangible benefits in terms of reduced toxicity compared to Isoniazid. The journey of this compound underscores the complexities of prodrug design, where chemical modification must be carefully balanced with the desired pharmacokinetic and pharmacodynamic outcomes. While the initial findings highlight hurdles, the concept of developing safer and more effective alternatives to first-line tuberculosis drugs remains a critical area of research.

References

- 1. Isoniazid - Wikipedia [en.wikipedia.org]

- 2. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]

- 3. Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. brieflands.com [brieflands.com]

- 6. Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. journals.ekb.eg [journals.ekb.eg]

- 10. What is the mechanism of Isoniazid? [synapse.patsnap.com]

- 11. Pharmacokinetic evaluation of this compound, a potentially less toxic isoniazid prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

Enzymatic Conversion of Aconiazide to Isoniazid: A Technical Guide

Version: 1.0

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth examination of the enzymatic conversion of Aconiazide into its active form, Isoniazid. This compound, a hydrazone prodrug of Isoniazid, is designed for the treatment of tuberculosis. Its in-vivo conversion is a critical step for its therapeutic efficacy. This document details the metabolic pathway, presents key pharmacokinetic data, outlines comprehensive experimental protocols for studying this conversion, and provides visual diagrams of the core processes to facilitate understanding and further research.

Introduction

Isoniazid (Isonicotinic acid hydrazide, INH) is a cornerstone of first-line antitubercular therapy.[1] To potentially mitigate toxicity associated with Isoniazid metabolites, various prodrugs have been developed. This compound, the isonicotinylhydrazone of 2-formylphenoxyacetic acid, is one such prodrug.[2] The underlying principle of a prodrug is its conversion within the body into the pharmacologically active agent. In the case of this compound, this conversion is an enzymatic hydrolysis reaction that releases Isoniazid.[2] Understanding the specifics of this enzymatic process is crucial for optimizing drug design, predicting therapeutic outcomes, and developing analytical methods for pharmacokinetic studies.

The Conversion Pathway: Hydrolysis

The transformation of this compound to Isoniazid is a hydrolytic cleavage of the hydrazone bond (C=N). This reaction is catalyzed by enzymes in the body, primarily in the liver.

The Hydrolysis Reaction

This compound is hydrolyzed in the presence of water to yield Isoniazid and a byproduct, 2-formylphenoxyacetic acid.[2] This cleavage releases the active Isoniazid, which can then exert its antimycobacterial effect. The byproduct, 2-formylphenoxyacetic acid, has been shown to bind to toxic metabolites of Isoniazid, such as hydrazine and acetylhydrazine, which may contribute to a lower toxicity profile for this compound.[2]

Responsible Enzyme Class

The specific enzymes responsible for hydrolyzing the hydrazone bond in this compound are broadly classified as hydrolases . While the exact human enzyme has not been definitively identified in the literature, the reaction is characteristic of amidases or hydrazidases .[3][4][5] These enzymes are part of the amidase signature family and are known to cleave amide and hydrazide bonds.[3][4] In the context of Isoniazid's own metabolism, amidases are known to hydrolyze both Isoniazid and its acetylated metabolite, Acetylisoniazid.[1][6] It is therefore highly probable that these same or similar hepatic enzymes are responsible for the hydrolysis of this compound.

Visualization of Metabolic Pathways

The following diagrams illustrate the conversion of this compound and the subsequent, more complex metabolism of the released Isoniazid.

Quantitative Pharmacokinetic Data

The efficiency of this compound's conversion to Isoniazid and its subsequent bioavailability are key parameters in its evaluation as a prodrug.

Table 1: Comparative Bioavailability of Isoniazid Following Oral Administration of this compound vs. Isoniazid Tablets

| Parameter | Value (%) |

| Relative Bioavailability (AUC-based) | 50.7 |

| Relative Maximum Serum Concentration (Cmax) | 13.4 |

Data sourced from a randomized, double-blind, two-period, crossover phase I study in twelve healthy volunteers. Subjects received 650 mg this compound (containing 300 mg Isoniazid) and 300 mg Isoniazid tablets.

Table 2: Population Pharmacokinetic Parameters of Isoniazid and its Metabolite Acetylisoniazid

| Parameter | Symbol | Value (± SE) | Unit | Description |

| Absorption Rate Constant (Isoniazid) | Ka | 3.94 ± 0.44 | h⁻¹ | Rate of absorption from the gut. |

| Oral Clearance (Isoniazid) | CL/F | 18.2 ± 2.45 | L⋅h⁻¹ | Volume of plasma cleared of the drug per unit time. |

| Apparent Volume of Distribution (Isoniazid) | V₂/F | 56.8 ± 5.53 | L | Theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| Clearance Constant (Acetylisoniazid) | K₃₀ | 0.33 ± 0.11 | h⁻¹ | Elimination rate constant for Acetylisoniazid. |

| Apparent Volume of Distribution (Acetylisoniazid) | V₃/F | 25.7 ± 1.30 | L | Volume of distribution for the primary metabolite. |

| Fraction of INH converted to AcINH | Fₘ | 0.81 ± 0.076 | - | The fraction of Isoniazid that is metabolized to Acetylisoniazid. |

Data sourced from a population pharmacokinetic model developed from 45 healthy participants and 157 tuberculosis patients.[7]

Experimental Protocols

Investigating the enzymatic conversion of this compound requires robust in-vitro and analytical methodologies.

In Vitro Enzymatic Conversion Assay

Objective: To measure the rate of this compound hydrolysis to Isoniazid using a biological matrix (e.g., human liver microsomes).

Principle: this compound is incubated with an enzyme source. The reaction is stopped at various time points, and the amount of Isoniazid formed is quantified using High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound standard

-

Isoniazid standard

-

Human Liver Microsomes (HLM)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

NADPH regenerating system (for studies involving CYP450 metabolism, though not primary for hydrolysis)

-

Acetonitrile (ACN), HPLC grade

-

Trichloroacetic acid (TCA) or other quenching agent

-

Water, HPLC grade

Procedure:

-

Preparation: Prepare stock solutions of this compound and Isoniazid in a suitable solvent (e.g., DMSO or water). Prepare working solutions by diluting stocks in phosphate buffer.

-

Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture (e.g., 200 µL final volume) containing phosphate buffer, HLM (e.g., 0.5 mg/mL), and the NADPH regenerating system if required.

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation: Start the reaction by adding this compound to the mixture to achieve the desired final concentration (e.g., 10 µM).

-

Incubation: Incubate at 37°C in a shaking water bath. Take aliquots at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination: Stop the reaction for each aliquot by adding an equal volume of ice-cold acetonitrile containing an internal standard, or by adding a protein precipitating agent like TCA.

-

Protein Precipitation: Vortex the terminated samples vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to an HPLC vial for analysis.

HPLC Method for Quantification

Objective: To separate and quantify this compound and Isoniazid in a biological matrix.

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A C18 column is used with a mobile phase consisting of an aqueous buffer and an organic modifier. Detection is achieved using a UV detector at a wavelength where Isoniazid has maximum absorbance.

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

Reagents:

-

Mobile Phase A: 0.01 M Disodium Hydrogen Phosphate buffer, pH adjusted to 7.0.[8]

-

Mobile Phase B: Acetonitrile.

-

All reagents should be HPLC grade.

Chromatographic Conditions:

-

Mode: Isocratic or Gradient elution. For this application, an isocratic mobile phase of 95:5 (v/v) Buffer:Acetonitrile can be effective.[8]

-

Column Temperature: Ambient or controlled at 25°C.

-

Detection Wavelength: 265 nm (a common absorbance maximum for Isoniazid).[10][11]

-

Run Time: Approximately 10-15 minutes.

Procedure:

-

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Calibration Curve: Prepare a series of standard solutions of Isoniazid of known concentrations in the same matrix as the samples (e.g., quenched buffer). Inject these standards to generate a calibration curve by plotting peak area against concentration.

-

Sample Injection: Inject the prepared samples from the enzymatic assay.

-

Data Analysis: Identify the Isoniazid peak based on its retention time compared to the standard. Quantify the amount of Isoniazid in each sample by interpolating its peak area on the calibration curve.

Experimental Workflow Visualization

The logical flow from sample preparation to data analysis for studying the enzymatic conversion is outlined below.

Conclusion

This compound serves as a prodrug that is enzymatically hydrolyzed in vivo to the active antitubercular agent, Isoniazid. This conversion is mediated by hepatic hydrolases, likely from the amidase family. While this mechanism allows for the delivery of Isoniazid, pharmacokinetic studies have shown that its bioavailability from this compound is significantly lower than when Isoniazid is administered directly. The study of this conversion relies on standard biochemical and analytical techniques, primarily in vitro enzyme assays coupled with HPLC for quantification. The detailed protocols and data provided in this guide offer a comprehensive resource for researchers engaged in the study of Isoniazid prodrugs and related metabolic pathways.

References

- 1. ClinPGx [clinpgx.org]

- 2. Binding of toxic metabolites of isoniazid by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of a mycobacterial hydrazidase, an isoniazid-hydrolyzing enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]

- 7. Population Pharmacokinetics and Pharmacodynamics of Isoniazid and its Metabolite Acetylisoniazid in Chinese Population - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pjmhsonline.com [pjmhsonline.com]

- 9. sciensage.info [sciensage.info]

- 10. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

- 11. Optimization and Validation of a Chromatographic Method for the Quantification of Isoniazid in Urine of Tuberculosis Patients According to the European Medicines Agency Guideline - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Toxicity and Safety Profile of Aconiazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aconiazide, a derivative of the primary anti-tuberculosis drug isoniazid, is postulated to possess a more favorable safety profile. This technical guide provides an in-depth review of the preliminary toxicity and safety data of this compound, primarily inferred from the extensive toxicological data of its active metabolite, isoniazid. This compound is hydrolyzed in vivo to isoniazid and 2-formylphenoxyacetic acid.[1] The latter moiety is suggested to mitigate the toxicity of isoniazid by binding to its reactive metabolites, hydrazine and acetylhydrazine, which are implicated in its characteristic hepatotoxicity and potential carcinogenicity.[1] This guide summarizes the available quantitative toxicity data, details relevant experimental protocols, and presents key metabolic and experimental pathways through structured diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

This compound is a prodrug of isoniazid, developed with the aim of reducing the well-documented toxicity associated with long-term isoniazid therapy. The core concept behind this compound's design is the in-situ detoxification of isoniazid's harmful metabolites. This document serves as a comprehensive resource on the current understanding of this compound's safety profile, drawing heavily on the extensive body of research on isoniazid.

Comparative Toxicity Profile: this compound and Isoniazid

While direct and comprehensive preclinical toxicity studies on this compound are not extensively available in the public domain, its safety profile is largely extrapolated from that of isoniazid. The key differentiating factor lies in the metabolic fate of the two compounds.

Proposed Mechanism of Reduced Toxicity for this compound

The toxicity of isoniazid is primarily attributed to its metabolic byproducts, hydrazine and acetylhydrazine.[1] this compound, upon hydrolysis, releases isoniazid and 2-formylphenoxyacetic acid. It is hypothesized that 2-formylphenoxyacetic acid can scavenge the toxic hydrazine and acetylhydrazine metabolites, thereby reducing their potential for causing cellular damage.[1]

Quantitative Toxicity Data of Isoniazid

The following tables summarize the available quantitative toxicity data for isoniazid, the active metabolite of this compound. This data is essential for inferring the potential toxicological profile of this compound.

Acute Toxicity

| Species | Route of Administration | LD50 (mg/kg) | Reference(s) |

| Rat | Oral | 650 | [2] |

| Mouse | Oral | 176 | |

| Dog | Oral | 150 | |

| Rabbit | Oral | 250 | |

| Guinea Pig | Oral | 450 |

Human Toxicity

| Toxicity Type | Dose | Effects | Reference(s) |

| Mild Acute Toxicity | 1.5 g (total dose) | Mild symptoms | [3] |

| Seizures | >20 mg/kg | Convulsions | [3] |

| Severe CNS Symptoms | 80-150 mg/kg | Severe central nervous system effects | [3] |

| Potentially Fatal | 6-10 g (total dose) | May be fatal if untreated | [3][4] |

| Usually Fatal | 15 g (total dose) | Usually fatal if not appropriately treated | [3] |

Target Organ Toxicity of Isoniazid

The primary target organs for isoniazid toxicity are the liver and the nervous system.

Hepatotoxicity

Isoniazid-induced hepatotoxicity is a significant clinical concern, ranging from asymptomatic elevation of liver enzymes to severe, life-threatening hepatitis.[3][5][6] The risk of hepatotoxicity is associated with the metabolic activation of isoniazid to reactive intermediates.

Neurotoxicity

Isoniazid can cause peripheral neuropathy, which is thought to be related to a drug-induced deficiency of pyridoxine (Vitamin B6).[6] Acute overdose can lead to seizures, coma, and metabolic acidosis.[3][5][7]

Genotoxicity and Mutagenicity of Isoniazid

Isoniazid has been evaluated for its mutagenic potential in various assays, with some studies indicating a weak mutagenic effect.

| Assay Type | Test System | Metabolic Activation (S9) | Result | Reference(s) |

| Ames Test | Salmonella typhimurium | Without | Weakly mutagenic in some strains | [8] |

| Ames Test | Salmonella typhimurium | With | Detoxified (reduced mutagenicity) | [8] |

| Fluctuation Assay | S. typhimurium & E. coli | With | Increased mutagenic activity | [8] |

| DNA Excision Repair | Human and Rat Hepatocytes | With | Weakly to highly mutagenic (human hepatocytes) | [9] |

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the interpretation and replication of safety data.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

Protocol:

-

Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used. These strains have mutations in the genes involved in histidine synthesis and are unable to grow in a histidine-free medium.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction), typically derived from rat liver homogenate, to assess the mutagenicity of both the parent compound and its metabolites.

-

Exposure: The bacterial strains are exposed to various concentrations of the test compound in the presence or absence of the S9 mix.

-

Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is used to detect chromosomal damage.

Protocol:

-

Cell Culture: A suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, V79, L5178Y, or TK6 cells) is cultured.

-

Exposure: The cells are exposed to the test compound at various concentrations for a defined period.

-

Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, propidium iodide, or acridine orange).

-

Scoring: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) is determined by microscopic analysis of a predetermined number of binucleated cells.

-

Evaluation: A significant, dose-dependent increase in the frequency of micronucleated cells in the treated cultures compared to the negative control indicates clastogenic or aneugenic activity.

Conclusion

References

- 1. Binding of toxic metabolites of isoniazid by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toxicity studies of highly bioavailable isoniazid loaded solid lipid nanoparticles as per Organisation for Economic Co-operation and Development (OECD) guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. emedicine.medscape.com [emedicine.medscape.com]

- 4. jscimedcentral.com [jscimedcentral.com]

- 5. Isoniazid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Frontiers | Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]

- 7. emedicine.medscape.com [emedicine.medscape.com]

- 8. The differential mutagenicity of isoniazid in fluctuation assays and Salmonella plate tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mutagenicity and DNA-excision repair induced by isoniazid after metabolic activation by isolated human and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and stability of Aconiazide in different solvents

An In-depth Technical Guide to the Solubility and Stability of Isoniazid in Various Solvents

Disclaimer: The following guide pertains to Isoniazid (INH) , a primary antitubercular drug. The initial request for "Aconiazide" did not yield sufficient specific data, and it is presumed that information on the closely related and extensively studied compound, Isoniazid, is desired.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the solubility and stability characteristics of Isoniazid in a range of solvent systems.

Solubility of Isoniazid

The solubility of Isoniazid is a critical parameter for its formulation and delivery. Its solubility is influenced by the solvent system and temperature.

Solubility in Pure Solvents

Isoniazid exhibits varying degrees of solubility in different pure solvents. The solubility generally increases with temperature, indicating an endothermic dissolution process[1][2].

Table 1: Solubility of Isoniazid in Various Pure Solvents at Different Temperatures

| Solvent | Temperature (K) | Molar Fraction Solubility (x 10^2) |

| Water | 283.15 | 0.98 |

| 298.15 | 1.54 | |

| 313.15 | 2.38 | |

| 323.15 | 3.11 | |

| Methanol | 283.15 | 0.41 |

| 298.15 | 0.58 | |

| 313.15 | 0.81 | |

| 323.15 | 0.98 | |

| Ethanol | 283.15 | 0.15 |

| 298.15 | 0.22 | |

| 313.15 | 0.32 | |

| 323.15 | 0.40 | |

| n-Propanol | 283.15 | 0.08 |

| 298.15 | 0.12 | |

| 313.15 | 0.19 | |

| 323.15 | 0.24 | |

| Isopropyl Alcohol | 283.15 | 0.06 |

| 298.15 | 0.10 | |

| 313.15 | 0.16 | |

| 323.15 | 0.20 | |

| Acetonitrile | 283.15 | 0.04 |

| 298.15 | 0.06 | |

| 313.15 | 0.10 | |

| 323.15 | 0.13 | |

| Ethyl Acetate | 283.15 | 0.01 |

| 298.15 | 0.02 | |

| 313.15 | 0.03 | |

| 323.15 | 0.04 | |

| Acetone | 301.00 | 0.40 |

| 308.00 | 0.53 | |

| 313.00 | 0.64 |

Data compiled from references[1][3][4].

Isoniazid is most soluble in methanol and water, with lower solubility in less polar organic solvents like ethyl acetate[1][3][4]. It is practically insoluble in non-polar solvents such as ether and benzene[5].

Solubility in Binary Solvent Mixtures

In mixed solvent systems, the solubility of Isoniazid can be significantly altered.

Table 2: Solubility of Isoniazid in (Methanol + Water) Mixtures at 298.15 K

| Mole Fraction of Methanol | Molar Fraction Solubility of INH (x 10^2) |

| 0.0 | 1.54 |

| 0.2 | 2.15 |

| 0.4 | 2.31 |

| 0.6 | 1.98 |

| 0.8 | 1.21 |

| 1.0 | 0.58 |

Data from reference[1].

Table 3: Solubility of Isoniazid in (PEG 200 + Water) Mixtures at Different Temperatures

| Mass Fraction of PEG 200 | Temperature (K) | Molar Fraction Solubility of INH (x 10^2) |

| 0.0 | 298.15 | 1.54 |

| 0.2 | 298.15 | 2.11 |

| 0.4 | 298.15 | 2.82 |

| 0.6 | 298.15 | 3.69 |

| 0.8 | 298.15 | 4.76 |

| 1.0 | 298.15 | 6.08 |

| 0.0 | 318.15 | 2.95 |

| 1.0 | 318.15 | 8.46 |

Data from reference[2].

The solubility of Isoniazid shows a positive cosolvent effect with Polyethylene Glycol 200 (PEG 200), reaching its maximum solubility in pure PEG 200[2]. In alcohol-water mixtures, a phenomenon of maximum solubility is observed at a specific mole fraction of the alcohol[1].

Stability of Isoniazid

The stability of Isoniazid is influenced by several factors, including pH, temperature, and light exposure.

Effect of pH

Isoniazid's stability is highly dependent on the pH of the solution. It is more stable in neutral to slightly acidic conditions.

-

Maximum stability for combined doses with Rifampicin was observed at pH 7.4[6].

-

In the pH range of 3 to 7, the decomposition of Isoniazid follows first-order kinetics when kept under anaerobic conditions[7].

-

A 1% solution of the drug is reported to be 37 times more stable at pH 6 than at pH 3[7].

Effect of Temperature

Elevated temperatures accelerate the degradation of Isoniazid.

-

Isoniazid in solution degrades twice as fast at 40°C compared to room temperature, primarily due to hydrolysis and oxidation[7].

-

Long-term stability has been assessed at -80°C, indicating that refrigerated or frozen storage is suitable for preserving Isoniazid solutions[8].

Effect of Light

Exposure to light, particularly UV light, can lead to the degradation of Isoniazid in solution[7].

Degradation Pathways

The biodegradation of Isoniazid can occur through three main pathways: acetylation, hydrolysis, and deamination[9]. In pharmaceutical solutions, hydrolysis and oxidation are major degradation routes[7]. The degradation can lead to the formation of isonicotinic acid and hydrazine[10].

Experimental Protocols

Solubility Determination

Gravimetric Method This is a common method for determining the solubility of a solid in a liquid.

-

An excess amount of Isoniazid is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium.

-

The saturated solution is then filtered to remove the undissolved solid.

-

A known aliquot of the clear supernatant is transferred to a pre-weighed container.

-

The solvent is evaporated, and the container with the residue is weighed again.

-

The solubility is calculated from the mass of the dissolved Isoniazid and the volume of the solvent used.

UV-Vis Spectrophotometry This method is suitable for quantifying Isoniazid in solutions.

-

A calibration curve is prepared by measuring the absorbance of a series of Isoniazid solutions of known concentrations at a specific wavelength (e.g., 262 nm)[8].

-

Saturated solutions are prepared as in the gravimetric method.

-

The saturated solution is filtered and then diluted with the solvent to a concentration that falls within the range of the calibration curve.

-

The absorbance of the diluted solution is measured, and the concentration is determined from the calibration curve.

Stability Analysis

High-Performance Liquid Chromatography (HPLC) HPLC is a widely used technique for stability studies due to its ability to separate and quantify the parent drug from its degradation products[11].

-

System: A typical HPLC system consists of a pump, an injector, a column (e.g., reversed-phase C18), a detector (UV or Mass Spectrometry), and a data acquisition system[11][12].

-

Mobile Phase: A mixture of solvents like acetonitrile and a buffer (e.g., phosphate buffer at a specific pH) is commonly used[6].

-

Procedure:

-

A stability-indicating method is developed and validated to ensure that the analytical method can accurately measure the decrease in the drug's concentration over time.

-

Isoniazid solutions are prepared in the desired solvents and stored under specific stress conditions (e.g., different temperatures, pH values, light exposure).

-

At predetermined time intervals, samples are withdrawn, and the concentration of Isoniazid is quantified using the HPLC method.

-

The degradation kinetics can be determined by plotting the concentration of Isoniazid versus time.

-

Visualizations

Caption: Experimental workflow for determining the solubility of Isoniazid.

Caption: Workflow for conducting a stability study of Isoniazid.

Caption: Key factors influencing the stability of Isoniazid in solution.

References

- 1. researchgate.net [researchgate.net]

- 2. Thermodynamic Analysis of the Solubility of Isoniazid in (PEG 200 + Water) Cosolvent Mixtures from 278.15 K to 318.15 K - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. Isoniazid | C6H7N3O | CID 3767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Stability Study of Isoniazid and Rifampicin Oral Solutions Using Hydroxypropyl-Β-Cyclodextrin to Treat Tuberculosis in Paediatrics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isoniazid Degradation Pathway [eawag-bbd.ethz.ch]

- 10. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 11. repositorio.unesp.br [repositorio.unesp.br]

- 12. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

Methodological & Application

Application Notes & Protocols: Determination of the Minimum Inhibitory Concentration (MIC) of Aconiazide against Mycobacterium tuberculosis

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Aconiazide against the reference strain Mycobacterium tuberculosis H37Rv using the broth microdilution method.

Introduction

This compound is a derivative of the frontline anti-tuberculosis drug isoniazid. Determining its Minimum Inhibitory Concentration (MIC) is a critical step in evaluating its potential as a novel therapeutic agent against Mycobacterium tuberculosis. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This protocol outlines the standardized broth microdilution method, a widely accepted technique for quantitative susceptibility testing of M. tuberculosis.

Principle of the Method

The broth microdilution method involves challenging a standardized inoculum of M. tuberculosis with serial dilutions of this compound in a liquid growth medium. The assay is performed in a 96-well microtiter plate, allowing for the simultaneous testing of a range of concentrations. Following incubation, the wells are visually inspected for bacterial growth. The lowest concentration of this compound that completely inhibits growth is recorded as the MIC.

Materials and Reagents

Bacterial Strain

-

Mycobacterium tuberculosis H37Rv (ATCC 27294 or equivalent)

Culture Media and Reagents

-

Middlebrook 7H9 Broth Base

-

Glycerol

-

Oleic Acid-Albumin-Dextrose-Catalase (OADC) Enrichment

-

Sterile distilled water

-

Sterile saline (0.85% NaCl)

-

Tween 80 (Polysorbate 80)

-

This compound (powder)

-

Isoniazid (control drug, powder)

-

Dimethyl sulfoxide (DMSO) or sterile distilled water (for drug stock solution preparation)

-

Sterile glass beads (3-5 mm)

Equipment and Consumables

-

Biosafety Cabinet (Class II or III)

-

Incubator (37°C)

-

Vortex mixer

-

Spectrophotometer or McFarland densitometer

-